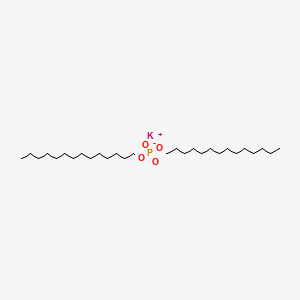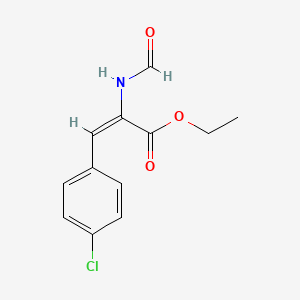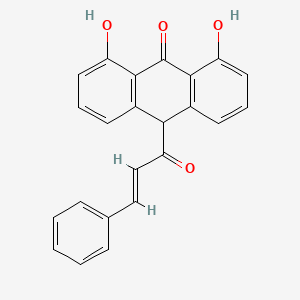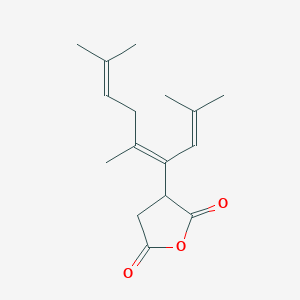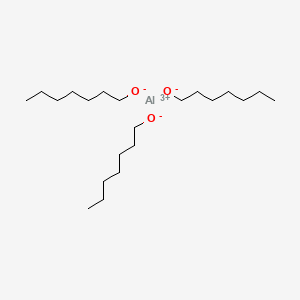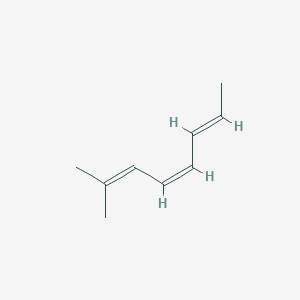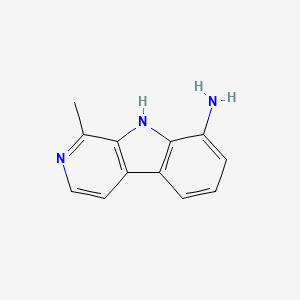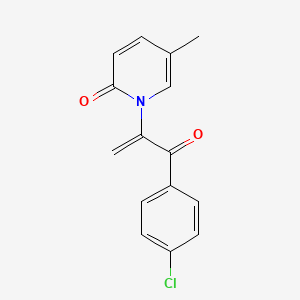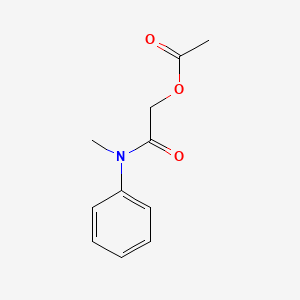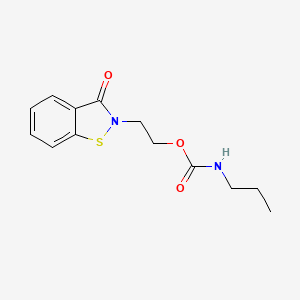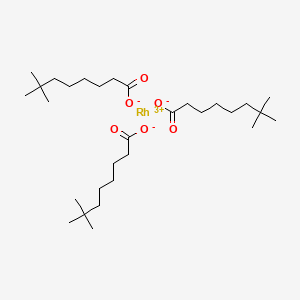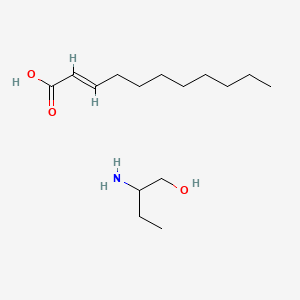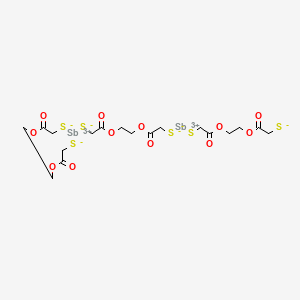
Diantimony(3+) triethylene hexakis(sulphidoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 297-994-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The preparation of EINECS 297-994-3 involves several synthetic routes and reaction conditions. One common method includes the use of specific monomers and catalysts under controlled temperature and pressure conditions. Industrial production often employs large-scale reactors to ensure consistent quality and yield. The process may involve steps such as purification, crystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
EINECS 297-994-3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound, leading to the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
EINECS 297-994-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Wirkmechanismus
The mechanism of action of EINECS 297-994-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
EINECS 297-994-3 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
EINECS 297-950-3: Shares similar functional groups and reactivity.
EINECS 297-381-3: Exhibits comparable biological activity and applications.
The uniqueness of EINECS 297-994-3 lies in its specific molecular structure, which imparts distinct properties and reactivity compared to other compounds.
Eigenschaften
CAS-Nummer |
93776-64-8 |
|---|---|
Molekularformel |
C18H24O12S6Sb2 |
Molekulargewicht |
868.3 g/mol |
IUPAC-Name |
antimony(3+);2-oxo-2-[2-(2-sulfidoacetyl)oxyethoxy]ethanethiolate |
InChI |
InChI=1S/3C6H10O4S2.2Sb/c3*7-5(3-11)9-1-2-10-6(8)4-12;;/h3*11-12H,1-4H2;;/q;;;2*+3/p-6 |
InChI-Schlüssel |
QDRJAANQHGSREY-UHFFFAOYSA-H |
Kanonische SMILES |
C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].[Sb+3].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


